molecular formula C11H15N3O2 B2981019 N-[4-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide CAS No. 671794-57-3

N-[4-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide

Cat. No.: B2981019
CAS No.: 671794-57-3
M. Wt: 221.26
InChI Key: HOULIXFTBYXIJA-UHFFFAOYSA-N
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Description

N-[4-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide typically involves the reaction of 4-isocyanatobenzoyl chloride with 2-methylpropanamide in the presence of hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up with appropriate modifications to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N-[4-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and applications in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[4-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its applications in various fields of research further highlight its uniqueness and importance .

Biological Activity

N-[4-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an acylhydrazone, characterized by the presence of the hydrazone functional group (-C=N-NH-). This structure is pivotal in determining its biological activity, as it allows for interactions with various biomolecules.

Biological Activities

Numerous studies have explored the biological activities of hydrazone derivatives, highlighting their potential in various therapeutic applications:

  • Antimicrobial Activity : Hydrazones, including this compound, have demonstrated significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics .
  • Tyrosinase Inhibition : The compound has been studied for its ability to inhibit tyrosinase, an enzyme critical in melanin synthesis. Tyrosinase inhibitors are valuable in treating hyperpigmentation disorders. Studies have shown that related hydrazone derivatives exhibit competitive inhibition against tyrosinase, suggesting that this compound may possess similar properties .
  • Anti-inflammatory Effects : Some hydrazones have been reported to exhibit anti-inflammatory activity. This property is particularly important in developing treatments for inflammatory diseases .

The mechanism of action for this compound involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound likely binds to active sites on enzymes such as tyrosinase, thereby inhibiting their activity. Molecular docking studies suggest that the compound can form hydrogen bonds with key residues in the enzyme's active site .
  • Metal Chelation : Some studies indicate that hydrazones can chelate metal ions, which may enhance their biological activity by stabilizing enzyme-substrate complexes or inhibiting metal-dependent enzymes .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against various bacterial strains ,
Tyrosinase InhibitionCompetitive inhibition demonstrated ,
Anti-inflammatorySignificant reduction in inflammation markers

Case Study: Tyrosinase Inhibition

A study evaluated several hydrazone derivatives for their tyrosinase inhibitory activity. Among them, compounds structurally related to this compound showed IC50 values comparable to established inhibitors. Molecular docking confirmed interactions with critical residues in the enzyme's active site, reinforcing the potential use of this compound in cosmetic applications targeting skin pigmentation .

Case Study: Antimicrobial Efficacy

In another investigation, a series of hydrazone derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited potent antibacterial effects without significant cytotoxicity to normal cells. This finding positions this compound as a promising candidate for further development in antimicrobial therapies .

Properties

IUPAC Name

N-[4-(hydrazinecarbonyl)phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-7(2)10(15)13-9-5-3-8(4-6-9)11(16)14-12/h3-7H,12H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOULIXFTBYXIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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